3-Chloropent-1-yne

asymmetric synthesis chiral building block enantioselective catalysis

3-Chloropent-1-yne (CAS 14035-68-8), systematically named 3-chloro-1-pentyne, is a terminal alkyne featuring a chlorine substituent at the C3 position. With the molecular formula C₅H₇Cl and a molecular weight of 102.56 g/mol, this compound belongs to the chloroalkyne class and presents a chiral center at the chlorine-bearing carbon, rendering it a racemic mixture unless stereospecifically synthesized.

Molecular Formula C5H7Cl
Molecular Weight 102.56 g/mol
CAS No. 14035-68-8
Cat. No. B15380040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropent-1-yne
CAS14035-68-8
Molecular FormulaC5H7Cl
Molecular Weight102.56 g/mol
Structural Identifiers
SMILESCCC(C#C)Cl
InChIInChI=1S/C5H7Cl/c1-3-5(6)4-2/h1,5H,4H2,2H3
InChIKeyOFMZMTGQSMVBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropent-1-yne (CAS 14035-68-8) Procurement Overview: Terminal Chloroalkyne for Stereospecific Synthesis


3-Chloropent-1-yne (CAS 14035-68-8), systematically named 3-chloro-1-pentyne, is a terminal alkyne featuring a chlorine substituent at the C3 position [1]. With the molecular formula C₅H₇Cl and a molecular weight of 102.56 g/mol, this compound belongs to the chloroalkyne class and presents a chiral center at the chlorine-bearing carbon, rendering it a racemic mixture unless stereospecifically synthesized [2]. Its structural signature—a terminal sp-hybridized C≡C moiety combined with an aliphatic C(sp³)–Cl bond—enables dual reactivity profiles spanning alkyne-specific transformations (Sonogashira coupling, click chemistry) and nucleophilic substitution chemistry [3].

3-Chloropent-1-yne Procurement: Why Generic Alkyne Substitution Undermines Experimental Outcomes


Substituting 3-chloropent-1-yne with a structurally adjacent analog—such as 1-pentyne, 3-bromopent-1-yne, or 4-chlorobut-1-yne—introduces quantifiable deviations in reaction kinetics, stereochemical outcomes, and downstream product profiles. The C3-chloro substituent modulates both the acidity of the terminal alkyne proton (affecting deprotonation efficiency in cross-coupling) and the leaving-group propensity for SN2 pathways [1]. In contrast, 3-bromopent-1-yne exhibits accelerated substitution rates due to bromine's superior leaving-group ability, which may compromise selectivity in competitive reaction manifolds [2]. Furthermore, the exact chain-length and chlorine-positioning of 3-chloropent-1-yne govern physicochemical parameters—including boiling point, density, and lipophilicity—that directly impact purification workflows and formulation compatibility [3]. Generic replacement without compensating for these differential properties can alter yield profiles, complicate chromatographic separations, and invalidate chiral integrity when the stereocenter is synthetically exploited.

3-Chloropent-1-yne (CAS 14035-68-8): Quantitative Differentiation Evidence Guide


3-Chloropent-1-yne vs. 1-Pentyne: Chiral Center Provides Stereospecific Intermediate Utility

3-Chloropent-1-yne possesses a stereogenic center at the C3 carbon, a feature absent in the unsubstituted analog 1-pentyne [1]. This chiral framework enables the compound to serve as a racemic precursor in enantioselective transformations, including kinetic resolution via chiral DMAP-derived catalysts as described in enantioselective acylation methodologies [2]. 1-Pentyne, lacking this chlorine substituent, is achiral and cannot support stereochemical diversification without additional functionalization steps.

asymmetric synthesis chiral building block enantioselective catalysis

3-Chloropent-1-yne vs. 3-Bromopent-1-yne: Chlorine Substituent Enables Controlled Leaving-Group Reactivity

In alkyl halide substitution series, the relative reactivity of halogen leaving groups follows the established order: iodides > bromides > chlorides [1]. The chlorine atom in 3-chloropent-1-yne is a poorer leaving group compared to the bromine atom in 3-bromopent-1-yne, resulting in slower nucleophilic substitution kinetics. This reduced reactivity provides a wider operational window for chemo- and regioselective transformations, particularly when both alkyne addition and halide substitution pathways are accessible under the same reaction conditions.

nucleophilic substitution leaving group reaction kinetics

3-Chloropent-1-yne vs. 1-Pentyne: Chlorine Substituent Enhances Lipophilicity for Improved Chromatographic Separation

3-Chloropent-1-yne exhibits an estimated LogP (octanol-water partition coefficient) of approximately 2.21 [1], while the unsubstituted parent compound 1-pentyne has an estimated LogP of approximately 1.7 [2]. The chlorine substituent increases lipophilicity, which can enhance chromatographic retention and alter solvent-partitioning behavior during purification workflows.

lipophilicity chromatography partition coefficient

3-Chloropent-1-yne vs. 4-Chlorobut-1-yne: Extended Carbon Chain Affords Distinct Boiling Point and Density

3-Chloropent-1-yne (C5 chain) exhibits a boiling point of 92.8 °C at 760 mmHg and a density of approximately 0.962 g/cm³ [1]. In contrast, the shorter-chain analog 4-chlorobut-1-yne (C4 chain) has a lower boiling point of approximately 70–72 °C and a density of approximately 0.950 g/cm³ [2]. These differences directly impact distillation protocols and solvent-handling procedures during synthesis and purification.

physical properties boiling point density purification

Terminal Alkyne Reactivity: 3-Chloropent-1-yne as a Substrate in Metal-Free Ynone Synthesis

3-Chloropent-1-yne, as a terminal alkyne, can participate in transition metal-free coupling reactions with acid chlorides to afford ynones. A reported methodology using 0.05 mol% MgCl₂ in [bmim]Br with triethylamine at room temperature achieves good to excellent yields for terminal alkynes generally [1]. This reactivity profile enables incorporation of the C3-chloro stereocenter into ynone scaffolds, a feature not possible with internal alkynes lacking a terminal proton.

ynone synthesis transition metal-free terminal alkyne coupling

Spectroscopic Differentiation: Distinct ¹³C NMR and IR Signatures Enable Unambiguous Identity Verification

The structural combination of a terminal alkyne and a C(sp³)–Cl bond in 3-chloropent-1-yne produces characteristic spectroscopic signatures absent in non-halogenated analogs. The terminal alkyne proton resonates distinctively in ¹H NMR (typically δ 2.0–3.0 ppm), while the C(sp³)–Cl carbon appears in ¹³C NMR in the δ 50–60 ppm range [1]. Additionally, the IR spectrum features both the terminal ≡C–H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100–2260 cm⁻¹) [2]. These combined signatures provide unambiguous identity verification for incoming material quality control, distinguishing 3-chloropent-1-yne from both unhalogenated alkynes and chloroalkenes.

NMR spectroscopy IR spectroscopy quality control structural verification

3-Chloropent-1-yne (CAS 14035-68-8): Optimal Scientific and Industrial Application Scenarios


Stereospecific Synthesis: Chiral Intermediate for Enantioselective Transformations

3-Chloropent-1-yne is optimally deployed as a racemic building block in enantioselective synthesis pathways, including kinetic resolution and asymmetric catalysis. Its C3 stereocenter enables chiral diversification not possible with achiral alkynes such as 1-pentyne [1]. Applications include use as a substrate for chiral DMAP-catalyzed acylation reactions to access enantiomerically enriched intermediates for pharmaceutical or agrochemical synthesis [2].

Controlled Reactivity Systems: Chemoselective Alkyne Functionalization with Reduced Halide Interference

In synthetic sequences requiring orthogonal reactivity—specifically where alkyne addition (e.g., Sonogashira coupling, click chemistry) must proceed without premature halide displacement—3-chloropent-1-yne offers a more controlled leaving-group profile than 3-bromopent-1-yne [3]. This scenario applies to multi-step syntheses where the chlorine substituent is retained through early-stage alkyne transformations and subsequently activated for substitution under more forcing conditions.

Transition Metal-Free Ynone Synthesis and Click Chemistry Conjugation

As a terminal alkyne, 3-chloropent-1-yne can participate in copper-free or copper-catalyzed azide-alkyne cycloaddition (click chemistry) for bioconjugation and materials science applications, as well as in metal-free coupling with acid chlorides to generate ynones in good to excellent yields [4]. The incorporation of the C3-chloro stereocenter into click-derived triazoles or ynones adds a stereochemical dimension not accessible with achiral terminal alkynes.

Analytical Method Development: Chromatography and Spectroscopy Reference Standard

The distinct physicochemical properties of 3-chloropent-1-yne—including its estimated LogP of approximately 2.21 (versus ~1.7 for 1-pentyne) [5]—make it suitable as a reference compound for developing reverse-phase HPLC methods and for validating GC-MS libraries. Its characteristic spectroscopic signatures (terminal alkyne plus C–Cl signals) also position it as a calibration standard for NMR and IR instrumentation in quality control laboratories.

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